molecular formula C8H3ClF3NS B1370723 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole CAS No. 23420-88-4

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole

Cat. No. B1370723
CAS RN: 23420-88-4
M. Wt: 237.63 g/mol
InChI Key: KMHYDRGLBQZDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular weight of 237.63 . Its IUPAC name is 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is 1S/C8H3ClF3NS/c9-7-13-5-3-4 (8 (10,11)12)1-2-6 (5)14-7/h1-3H . This indicates the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one sulfur atom in the molecule.


Physical And Chemical Properties Analysis

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

1. Antibacterial and Antioxidant Activities

  • Summary of Application: Thiazole-based Schiff base compounds, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, have been found to have significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism and have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
  • Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .
  • Results or Outcomes: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

2. Antifungal Medication

  • Summary of Application: The antifungal medication abafungin, which contains a thiazole ring, is used topically to suppress skin infections caused by various fungi .
  • Methods of Application: The medication is applied topically to treat skin infections .
  • Results or Outcomes: The medication has been found to be effective in suppressing skin infections caused by various fungi .

3. Antitubercular Activity

  • Summary of Application: A series of (2-aminothiazol-4-yl)methylesters, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .
  • Methods of Application: The compounds were synthesized and their antitubercular activity was tested against M. tuberculosis H37Rv strain .
  • Results or Outcomes: Some compounds showed comparable activity (MIC value 0.625 µg/mL) to standard drugs rifampicin (0.5 µg/mL) and isoniazid (0.7 µg/mL) .

4. Fluorescent Pigment Dyeing Substrates

  • Summary of Application: 2- (benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which include 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole, act as fluorescent pigment dyeing substrates .
  • Methods of Application: These compounds are used in the dyeing process to provide color and fluorescence .
  • Results or Outcomes: The use of these compounds in dyeing results in vibrant colors with fluorescence .

5. Bacterial Detection

  • Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used in bacterial detection .
  • Methods of Application: The compound is used as a probe in assays designed to detect specific bacteria .
  • Results or Outcomes: The use of this compound improves the sensitivity and specificity of bacterial detection .

6. Chemical Derivatization of Polymers

  • Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used in the gas-phase chemical derivatization of polymers like poly(tetrafluoroethylene) and poly(ethylene terephthalate) .
  • Methods of Application: The compound is used in gas plasma to modify the surface properties of these polymers .
  • Results or Outcomes: The use of this compound in gas plasma can change the surface properties of the polymers, such as their hydrophobicity or hydrophilicity, which can be useful in various applications .

7. Electrophosphorescent Emitter in OLEDs

  • Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is used as an electrophosphorescent emitter in Organic Light Emitting Diodes (OLEDs) .
  • Methods of Application: The compound is incorporated into the emissive layer of the OLED .
  • Results or Outcomes: The use of this compound improves the efficiency and color quality of the OLED .

8. Anti-Parkinson

  • Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has shown potential in the treatment of Parkinson’s disease .
  • Methods of Application: The compound is administered as a drug for the treatment of Parkinson’s disease .
  • Results or Outcomes: The use of this compound has shown promising results in the management of Parkinson’s disease symptoms .

9. Anti-Diabetic

  • Summary of Application: 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has shown potential in the treatment of diabetes .
  • Methods of Application: The compound is administered as a drug for the treatment of diabetes .
  • Results or Outcomes: The use of this compound has shown promising results in the management of diabetes .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHYDRGLBQZDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621201
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)benzo[d]thiazole

CAS RN

23420-88-4
Record name 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (9.09 g, 67.33 mmol) was added with stirring to 2-mercapto-5-(trifluoromethyl)benzothiazole (2.64 g, 11.22 mmol) over a period of 5 minutes. The reaction mixture was then allowed to stand for approximately 1 h. Ice water was added to the reaction mixture with stirring to decompose the excess of sulfuryl chloride, and the product was then extracted with ethyl acetate. The organic layer was washed with water (3×) and brine, dried over anhydrous Na2SO4 and concentrated. The resulting solid was dissolved in EtOAc and filtered though a short silica-gel column, eluting with EtOAc, to give 2-chloro-5-(trifluoromethyl)benzothiazole (2.50 g, 94%). LC-MS m/z 238.0 (MH+), ret. time 2.55 min; 1H NMR (400 MHz, DMSO-d6) δ 7.81 (d, 1H), 8.38 (m, 2H).
Quantity
9.09 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Amino-4-bromobenzotrifluoride (1.00 g, 4.17 mmol) and potassium ethyl xanthate (1.60 g, 10.0 mmol) were heated to 130° C. in DMF (5 mL) overnight. After cooling to rt, the reaction mixture was diluted with 1 M aqueous HCl (15 mL) and stirred at rt for an additional 30 min. The resulting solid was collected by filtration and washed with water (2×). The solid was dissolved in EtOAc, dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.895 g (91%) of the 2-mercapto intermediate as a yellow solid. LC-MS: RT=8.60 min., [M+H]+=236.2. The material was suspended in sulfuryl chloride (5 mL) and CH2Cl2 (2 mL). After 2 h, water (20 mL) was added and stirring continued for an additional 30 min. The reaction mixture was extracted with EtOAc (3×), and the combined extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. This gave 0.886 g (98%) of the title compound as an off-white solid. LC-MS: RT=10.12 min., compound does not ionize.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-fluoro-5-trifluoromethylaniline via 2-mercapto-5-trifluoromethyl-1,3-benzothiazole as described for 2,5-dichloro-1,3-benzothiazole except that in the first step the reaction mixture was heated to 95° C. for 4 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 3
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 4
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole
Reactant of Route 6
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.